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Abstract

Oseltamivir, marketed as Tamiflu®, is a cornerstone of antiviral therapy for influenza A and B
viruses. Its efficacy hinges on the potent inhibition of viral neuraminidase, an enzyme crucial for
viral propagation. The stereochemically complex structure of oseltamivir has presented a
significant challenge to synthetic chemists, leading to the development of numerous innovative
and elegant synthesis pathways. This technical guide provides a comprehensive overview of
the core synthetic routes to Oseltamivir Acid Hydrochloride, with a focus on the seminal
industrial synthesis from (-)-shikimic acid and prominent alternative strategies. Detailed
experimental protocols for key transformations, quantitative data summaries, and visual
representations of the synthetic workflows are presented to serve as a valuable resource for
researchers and professionals in the field of drug development and organic synthesis.

Introduction

Oseltamivir is an orally bioavailable prodrug that is rapidly hydrolyzed in vivo to its active form,
oseltamivir carboxylate. The active metabolite is a potent and selective inhibitor of the
neuraminidase enzyme of influenza viruses. By blocking this enzyme, oseltamivir prevents the
release of new viral particles from infected cells, thereby curtailing the spread of the infection.
The molecule possesses three stereocenters, making its stereoselective synthesis a primary
challenge. The commercial production of oseltamivir, primarily undertaken by Hoffmann-La
Roche, has historically relied on (-)-shikimic acid, a natural product extracted from Chinese star
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anise (lllicium verum), as the chiral starting material. However, the dependence on a natural
source with fluctuating availability has spurred extensive research into alternative and more
sustainable synthetic approaches.

This guide will delve into the intricacies of the following key synthesis pathways:

The Industrial Synthesis from (-)-Shikimic Acid: The foundational and most widely
implemented route.

e Synthesis from (-)-Quinic Acid: An alternative natural product-derived pathway.

e The Fukuyama Synthesis from Pyridine: A de novo approach featuring an asymmetric Diels-
Alder reaction.

e The Corey Synthesis from Butadiene: Another elegant de novo synthesis employing an
asymmetric Diels-Alder reaction.

e The Shibasaki Synthesis via Catalytic Desymmetrization: An approach centered on the
asymmetric opening of a meso-aziridine.

e The Trost Synthesis using Palladium-Catalyzed Asymmetric Allylic Alkylation: A convergent
route leveraging advanced catalytic methods.

e An Azide-Free Synthesis from Diethyl D-Tartrate: A strategy designed to avoid the use of
potentially hazardous azide reagents.

The Industrial Synthesis from (-)-Shikimic Acid

The commercial synthesis of oseltamivir developed by Gilead Sciences and Hoffmann-La
Roche is a landmark in industrial process chemistry.[1][2] Starting from the readily available
chiral pool molecule (-)-shikimic acid, this multi-step synthesis establishes the three contiguous
stereocenters of oseltamivir with high fidelity.

The overall workflow of the industrial synthesis from (-)-shikimic acid can be visualized as
follows:
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Diagram 1: Generalized workflow for the synthesis of Oseltamivir from (-)-Shikimic Acid.
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Quantitative Data

The following table summarizes the key transformations and reported yields for a practical

synthesis of oseltamivir from (-)-shikimic acid.[3][4][5][6]

Transformati  Starting Key i
Step _ Product Yield (%)
on Material Reagents
o (-)-Shikimic Ethyl _
1 Esterification ) o EtOH, SOCIz High
Acid Shikimate
) ) Ethyl Trimesylate MsCI, EtsN,
2 Trimesylation o _ 93[6]
Shikimate Intermediate DMAP
_ _ _ Azido-
Regioselectiv  Trimesylate )
3 o ) dimesylate NaN3 92[5]
e Azidation Intermediate )
Intermediate
Azido- o
o ) Aziridine PPhs, EtsN,
4 Aziridination dimesylate ) 84[6]
) Intermediate H20
Intermediate
) Aziridine N-Acetyl
5 N-Acetylation ] o Ac20, EtsN ~100[6]
Intermediate Aziridine
o Acetamido
Aziridine N-Acetyl ) )
6 ) L Azide NaNs, NHa4Cl High
Opening Aziridine ]
Intermediate
Introduction Acetamido Protected
) o 3-Pentanol,
7 of Pentyloxy Azide Oseltamivir ) ) -
_ Lewis Acid
Group Intermediate Precursor
Azide
) Protected o
Reduction & o Oseltamivir H2, Pd/C;
8 Oseltamivir 88|6]
Salt Phosphate HsPOa4
_ Precursor
Formation
(-)-Shikimic Oseltamivir
Overall ) ~47[4]
Acid Phosphate
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Experimental Protocols

This protocol outlines the formation of a key epoxide intermediate, a common strategy in

several oseltamivir syntheses.

o Materials:

3,4-pentylidene acetal mesylate of ethyl shikimate
Potassium bicarbonate (K2CO3)

Methanol (MeOH)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO3s) solution
Brine

Anhydrous magnesium sulfate (MgSOa)

e Procedure:

[e]

Dissolve the mesylate starting material in a mixture of methanol and dichloromethane.
Add potassium bicarbonate to the solution and stir vigorously at room temperature.

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is
consumed.

Quench the reaction by adding water and extract the aqueous layer with dichloromethane.

Combine the organic layers and wash with saturated aqueous sodium bicarbonate
solution and then with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield the crude epoxide.

Purify the crude product by column chromatography on silica gel.
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This protocol describes the crucial step of introducing a nitrogen functionality via the
nucleophilic opening of the epoxide ring with an azide.

e Materials:

o

Epoxide intermediate

o Sodium azide (NaNs)

o Ammonium chloride (NHa4Cl)
o Ethanol (EtOH)

o Water

o Ethyl acetate

o Brine

[e]

Anhydrous sodium sulfate (Na2S0Oa)

e Procedure:

[¢]

Dissolve the epoxide in ethanol.
o Add a solution of sodium azide and ammonium chloride in water.
o Heat the reaction mixture to reflux and monitor by TLC.

o Upon completion, cool the reaction to room temperature and remove the ethanol under
reduced pressure.

o Extract the aqueous residue with ethyl acetate.
o Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
o Filter and concentrate the solvent to obtain the crude azido alcohol.

o Purify by flash chromatography.
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Alternative Synthesis Pathways

The strategic importance of oseltamivir has driven the development of numerous alternative
synthetic routes, aiming to reduce the reliance on (-)-shikimic acid and to explore novel
chemical transformations. This section highlights some of the most significant alternative
pathways.

Synthesis from (-)-Quinic Acid

(-)-Quinic acid, another readily available natural product, can be converted to oseltamivir
through a pathway similar to the shikimic acid route.[1][7] The primary difference is the need for
an additional dehydration step to introduce the cyclohexene double bond. While feasible, this
route generally involves more steps and can result in lower overall yields compared to the
shikimic acid-based synthesis.[8]

De Novo Syntheses

De novo syntheses build the oseltamivir core structure from simple, achiral starting materials,
offering a potential solution to the limitations of natural product-based routes.

The Fukuyama synthesis employs an asymmetric Diels-Alder reaction as a key step to
construct the chiral cyclohexene ring.[1][9][10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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